2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of benzodiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized by the cyclization of a suitable amine with a dihaloalkane.
Coupling of the Rings: The final step involves the coupling of the benzodiazole and pyrrolidine rings through an ethanone linker, which can be achieved using a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzodiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the carbonyl group results in the formation of an alcohol.
Substitution: Substitution reactions can yield various derivatives depending on the substituents introduced.
Scientific Research Applications
2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Material Science: It can be utilized in the synthesis of novel materials with specific electronic or optical properties.
Industry: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets such as enzymes or receptors. The benzodiazole ring can interact with the active sites of enzymes, inhibiting their activity, while the pyrrolidine ring can enhance binding affinity and specificity. The compound may also modulate signaling pathways by interacting with receptors on the cell surface.
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,3-benzodiazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one: Lacks the methyl group on the benzodiazole ring.
2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one: Contains a piperidine ring instead of a pyrrolidine ring.
2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(morpholin-1-yl)ethan-1-one: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness
The presence of both the benzodiazole and pyrrolidine rings in 2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one provides a unique combination of structural features that can enhance its binding affinity and specificity for certain molecular targets. The methyl group on the benzodiazole ring can also influence the compound’s reactivity and interaction with biological systems.
Properties
IUPAC Name |
2-(2-methylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-11-15-12-6-2-3-7-13(12)17(11)10-14(18)16-8-4-5-9-16/h2-3,6-7H,4-5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWAXWWXAPLOLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.